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Abstract
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of

physiological and pathological processes, including inflammation, metabolic disorders, and

cardiovascular disease. Despite its therapeutic potential, the identity of its definitive

endogenous ligand remains elusive, hindering drug development efforts. This technical guide

provides a comprehensive overview of the current understanding of GPR35, with a focus on

the methodologies and data related to the identification of its endogenous ligands. We present

a detailed summary of proposed endogenous agonists, quantitative data on their activity, and

step-by-step protocols for key experimental assays. Furthermore, we visualize the complex

signaling pathways associated with GPR35 activation to facilitate a deeper understanding of its

function.

Introduction to GPR35
GPR35, discovered in 1998, is a class A G protein-coupled receptor (GPCR) that is highly

expressed in immune cells, the gastrointestinal tract, and the central nervous system. Its

association with various diseases has made it an attractive target for therapeutic intervention.

However, the deorphanization of GPR35 has been challenging due to the low potency and

species-specific activity of many proposed ligands. This guide aims to provide researchers with

the necessary information to navigate the complexities of GPR35 ligand identification and

characterization.
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Putative Endogenous Ligands of GPR35
While no single endogenous ligand has been definitively confirmed for GPR35, several

candidates have been proposed and investigated. The primary candidates include metabolites

of tryptophan and serotonin, as well as a phospholipid derivative. The chemokine CXCL17 was

also initially suggested as a ligand, but subsequent research has cast doubt on this interaction.

Kynurenic Acid (KYNA)
Kynurenic acid, a metabolite of tryptophan, was one of the first proposed endogenous ligands

for GPR35.[1][2] However, its potency exhibits significant species-dependent differences, being

considerably higher in rodents than in humans.[1][3] This discrepancy has led to debate about

its physiological relevance as a primary endogenous agonist in humans.[1]

Lysophosphatidic Acid (LPA)
Lysophosphatidic acid, a bioactive phospholipid, has also been suggested to activate GPR35.

[4][5] Some studies have shown that LPA can induce GPR35-dependent signaling; however,

other reports have failed to replicate these findings, leaving its role as a true endogenous

ligand uncertain.[5][6]

5-Hydroxyindoleacetic Acid (5-HIAA)
More recently, the major metabolite of serotonin, 5-hydroxyindoleacetic acid, has been

identified as a potential endogenous ligand for GPR35.[5] Studies have shown that 5-HIAA can

act as a chemoattractant for neutrophils in a GPR35-dependent manner, suggesting a role in

inflammatory responses.[7]

The Controversy of CXCL17
The chemokine CXCL17 was initially reported to be an endogenous ligand for GPR35.

However, several subsequent studies have failed to demonstrate a direct interaction or

functional activation of GPR35 by CXCL17 in various assay systems.[1]

Quantitative Data on Endogenous Ligand Activity
The potency of proposed endogenous ligands for GPR35 varies significantly across species.

The following table summarizes the available EC50 values for the primary candidates in
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human, mouse, and rat orthologs.

Ligand Species Assay Type Reported EC50 Citation

Kynurenic Acid Human
Calcium

Mobilization
39 µM [3]

Mouse
Calcium

Mobilization
11 µM [3]

Rat
Calcium

Mobilization
7 µM [3]

Lysophosphatidic

Acid (2-oleoyl-

LPA)

Human
Calcium

Mobilization

~36 nM (for

GPR87)
[6]

5-

Hydroxyindoleac

etic Acid (5-

HIAA)

Mouse Chemotaxis
Potent

chemoattractant
[7]

Human Chemotaxis
Potent

chemoattractant
[7]

Note: Data for LPA is often in the context of other LPA receptors, and direct EC50 values for

GPR35 are not consistently reported. The activity of 5-HIAA is primarily characterized by its

chemoattractant properties rather than a specific EC50 value in binding or signaling assays.

Experimental Protocols for Ligand Identification
The identification and characterization of GPR35 ligands rely on a variety of in vitro functional

assays. These assays are designed to measure different aspects of receptor activation, from

direct G protein coupling to downstream signaling events.

β-Arrestin Recruitment Assays (e.g., Tango Assay)
β-arrestin recruitment is a common and robust method for assessing GPCR activation,

independent of G protein coupling preference. The Tango assay is a proprietary example of

such an assay.
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Principle: This assay utilizes a chimeric receptor where the C-terminus is fused to a

transcription factor, which is preceded by a protease cleavage site. A separate construct

expresses a fusion of β-arrestin and a protease. Upon ligand-induced receptor activation and

subsequent β-arrestin recruitment, the protease cleaves the transcription factor from the

receptor, allowing it to translocate to the nucleus and drive the expression of a reporter gene

(e.g., β-lactamase or luciferase).[8][9][10]

Detailed Protocol (Tango™ GPR35-bla U2OS Assay):

Cell Plating: Seed Tango™ GPR35-bla U2OS cells in a 384-well, black-walled, clear-bottom

plate at a density of 10,000 cells per well in assay medium. Incubate overnight at 37°C in 5%

CO2.

Compound Preparation: Prepare serial dilutions of the test compounds (potential ligands) in

the assay medium.

Ligand Stimulation: Add the diluted compounds to the cell plate and incubate for 5 hours at

37°C in 5% CO2.

Substrate Addition: Prepare the LiveBLAzer™-FRET B/G Substrate mixture according to the

manufacturer's instructions and add it to each well.

Incubation: Incubate the plate at room temperature for 2 hours in the dark.

Detection: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence

plate reader. The ratio of these two emissions indicates the extent of β-lactamase activity

and, consequently, GPR35 activation.

Experimental Workflow for β-Arrestin Recruitment Assay
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Caption: Workflow for GPR35 β-Arrestin Recruitment Assay.
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Calcium Mobilization Assays (e.g., FLIPR Assay)
Calcium mobilization assays are used to measure Gαq-mediated signaling or signaling that can

be redirected through promiscuous G proteins like Gα16 to elicit a calcium response.

Principle: Cells expressing GPR35 are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM). Upon activation of the Gq pathway, phospholipase C (PLC) is activated, leading to

the production of inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic

reticulum, causing the release of stored calcium into the cytoplasm. The fluorescent dye binds

to the increased intracellular calcium, resulting in a detectable increase in fluorescence.[3][11]

Detailed Protocol (FLIPR Calcium Assay using HEK293 cells):

Cell Plating: Seed HEK293 cells stably or transiently expressing GPR35 in a 96-well or 384-

well black-walled, clear-bottom plate and grow to confluence.

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM)

and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

Incubation: Remove the culture medium from the cells and add the dye loading buffer.

Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.

Compound Addition: Prepare serial dilutions of the test compounds in an appropriate assay

buffer.

Detection: Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging

Plate Reader) instrument. The instrument will add the compounds to the cells and

simultaneously measure the fluorescence intensity over time. An increase in fluorescence

indicates a calcium response.

Experimental Workflow for Calcium Mobilization Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.researchgate.net/publication/352130517_FLIPR_Calcium_Mobilization_Assays_in_GPCR_Drug_Discovery
https://docs.aatbio.com/resources/product-application-notes/evaluation-of-flipr-calcium-assay-kits-for-screening-gpcr-and-calcium-channel-targets.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell & Dye Preparation

FLIPR Assay

Data Analysis
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Caption: Workflow for GPR35 Calcium Mobilization Assay.

GTPγS Binding Assay
This assay provides a direct measure of G protein activation upon ligand binding to the

receptor.
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Principle: In the inactive state, the Gα subunit of a heterotrimeric G protein is bound to GDP.

Upon GPCR activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP

analog, [³⁵S]GTPγS. When the receptor is activated by an agonist, the Gα subunit binds to

[³⁵S]GTPγS. The amount of incorporated radioactivity is then measured, which is proportional

to the level of G protein activation.[12][13][14]

Detailed Protocol:

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR35. This

typically involves cell lysis and centrifugation to isolate the membrane fraction.

Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and other necessary

components.

Reaction Mixture: In a microplate, combine the cell membranes, test compounds, and GDP.

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, which

traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

Detection: Wash the filter mat to remove non-specific binding, and then measure the

radioactivity retained on the filter using a scintillation counter.

Experimental Workflow for GTPγS Binding Assay
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Caption: Workflow for GPR35 GTPγS Binding Assay.

GPR35 Signaling Pathways
GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, as well

as engaging the β-arrestin pathway. This promiscuous coupling leads to a complex array of

downstream signaling events.
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Gαi/o-Mediated Signaling
Activation of the Gαi/o pathway by GPR35 leads to the inhibition of adenylyl cyclase, resulting

in decreased intracellular cAMP levels. The Gβγ subunits released upon Gαi/o activation can

also initiate their own signaling cascades, including the activation of the MAPK/ERK pathway

through a series of intermediates.[15]

GPR35 Gαi/o Signaling Pathway
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Caption: GPR35 Gαi/o-mediated signaling pathway.

Gα12/13-Mediated Signaling
Coupling of GPR35 to Gα12/13 activates RhoGEFs (Rho Guanine Nucleotide Exchange

Factors), such as p115-RhoGEF and LARG.[16][17][18] These RhoGEFs, in turn, activate the

small GTPase RhoA, a key regulator of the actin cytoskeleton, leading to cellular responses

like stress fiber formation and changes in cell morphology.
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Caption: GPR35 Gα12/13-mediated signaling pathway.

β-Arrestin-Mediated Signaling
In addition to its role in receptor desensitization and internalization, β-arrestin can act as a

scaffold for signaling molecules, initiating G protein-independent signaling cascades. Upon

GPR35 activation, β-arrestin can be recruited to the receptor and facilitate the activation of the

ERK/MAPK pathway by bringing together components of the kinase cascade, such as Raf,

MEK, and ERK.[19][20][21][22][23]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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